2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate
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Overview
Description
2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate is a chemical compound with the molecular formula C15H32O6S2 It is known for its unique structure, which includes both butylsulfonyl and butane-1-sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate typically involves the reaction of butylsulfonyl chloride with 2-ethylbutyl alcohol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Butylsulfonyl chloride+2-ethylbutyl alcohol→2-[(Butylsulfonyl)oxy]methyl-2-ethylbutyl butane-1-sulfonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the butylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Methylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate
- 2-{[(Ethylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate
- 2-{[(Propylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate
Uniqueness
2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate is unique due to its specific butylsulfonyl and butane-1-sulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes.
Properties
CAS No. |
5455-55-0 |
---|---|
Molecular Formula |
C15H32O6S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[2-(butylsulfonyloxymethyl)-2-ethylbutyl] butane-1-sulfonate |
InChI |
InChI=1S/C15H32O6S2/c1-5-9-11-22(16,17)20-13-15(7-3,8-4)14-21-23(18,19)12-10-6-2/h5-14H2,1-4H3 |
InChI Key |
QOURGJDTNCZVHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)OCC(CC)(CC)COS(=O)(=O)CCCC |
Origin of Product |
United States |
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